molecular formula C40H26N8 B123301 5,10,15,20-Tetrakis(2-pyridyl)porphyrin CAS No. 40904-90-3

5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Cat. No. B123301
CAS RN: 40904-90-3
M. Wt: 618.7 g/mol
InChI Key: MWOBSIASKLRDBM-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(2-pyridyl)porphyrin is a type of synthetic porphyrin, a class of organic compounds that mimic the natural porphyrin structures found in many biological systems, such as hemoglobin and chlorophyll. Porphyrins are characterized by a large, nitrogen-containing macrocycle with conjugated double bonds, which allows them to participate in a variety of chemical reactions, particularly those involving metal ion coordination and electron transfer .

Synthesis Analysis

The synthesis of porphyrins can be complex, involving multiple steps to introduce various functional groups onto the macrocycle. For instance, the synthesis of 5,10,15,20-tetrakis(4-tert-butyl-2,6-dicarboxyphenyl)porphyrin involves the introduction of carboxyl groups, which can be further converted into various amide groups, leading to the formation of chiral porphyrins with rigid structures . Similarly, the synthesis of 5,10,15,20-tetrakis(2-amino-6-methoxycarbonylphenyl)porphyrin and its atropisomers demonstrates the complexity of porphyrin synthesis and the ability to control the spatial arrangement of substituents around the macrocycle .

Molecular Structure Analysis

The molecular structure of porphyrins is crucial for their function. The macrocyclic structure provides a planar platform for metal ion coordination, while the substituents attached to the porphyrin ring can modulate its physical and chemical properties. For example, the introduction of pentafluorophenyl groups in 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin allows for nucleophilic aromatic substitution reactions, which can be used to create a variety of porphyrinic materials . The crystal structure of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin further illustrates the columnar arrays that porphyrins can form in the solid state, which is important for understanding their stacking behavior and potential use in materials science .

Chemical Reactions Analysis

Porphyrins are versatile in chemical reactions, particularly in their ability to form complexes with metal ions. The synthesis and characterization of copper(II) 5,10,15,20-tetrakis(2,6-dipivalamidophenyl)porphyrinate exemplify this, showing how metalation can be achieved and how the substituents can prevent aggregation and influence coordination chemistry . Additionally, the reactivity of porphyrins with nucleophiles, as seen in the case of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, opens up pathways to create new monomeric and polymeric porphyrin materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrins are largely determined by their molecular structure and the nature of their substituents. For example, the interaction between 5,10,15,20-tetrakis-(4-sulfonatophenyl)-porphyrin and polycations can control the porphyrin's aggregation behavior, which is significant for applications in photodynamic therapy and materials science . The spectral properties of porphyrins, such as those of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-porphyrin, are also important, as they determine the porphyrin's light absorption and emission characteristics, which are critical for their use in sensing, imaging, and light-harvesting applications .

Scientific Research Applications

Hydrothermal Synthesis of Microporous Materials

  • Application: Direct incorporation of the compound into nanopores of zeolites and aluminophosphate frameworks during hydrothermal synthesis.
  • Implication: Use of porphyrins as structure directing agents in material synthesis.
  • Khan & Hriljac, 1999
  • Application: Synthesis of porphyrin complexes, like the Zn(II) complex, demonstrating the compound's potential in creating new materials.
  • Yu-min, 2005
  • Application: Synthesis of water-soluble porphyrin derivatives for forming nanoscale materials.
  • Key Feature: Solubility over a wide pH range, enabling diverse applications.
  • Jacobsen et al., 2013
  • Application: Studying the adsorption and aggregation behaviors of cationic porphyrin derivatives on tungsten(VI) oxide nanocolloid particles.
  • Implication: Designing surface supramolecular structures with organic-inorganic interaction.
  • Kanetada et al., 2013
  • Application: Use in the optical detection of cadmium(II) ions, showcasing the compound's potential in sensing applications.
  • Xu et al., 2009
  • Application: Studying the radiolysis of porphyrins in various contexts, including in the presence of biomolecules like DNA.
  • Strózik et al., 2013
  • Application: Use in electrocatalytic oxidation of nitrite ions, demonstrating the compound's catalytic capabilities.
  • Cardoso & Gushikem, 2005
  • Application: Porphyrinic coordination polymer-type materials used as catalysts in the oxidation of catechol.
  • Castro et al., 2019
  • Application: Investigating the role of cationic porphyrin as a delivery agent for oligonucleotides.
  • Kočišová et al., 2006
  • Application: Reacting with various nucleophiles to create new porphyrinic materials for diverse uses.
  • Costa et al., 2011

Future Directions

Future research directions for 5,10,15,20-Tetrakis(2-pyridyl)porphyrin could include further exploration of its potential applications in photocatalysis and its interaction with G-quadruplex/porphyrin .

properties

IUPAC Name

5,10,15,20-tetrapyridin-2-yl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45,48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXZBOBSRZUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C=C4)C9=CC=CC=N9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(2-pyridyl)porphyrin
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5,10,15,20-Tetrakis(2-pyridyl)porphyrin
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5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Reactant of Route 4
5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Reactant of Route 5
5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Reactant of Route 6
5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Citations

For This Compound
31
Citations
NK Shee, HJ Kim - Molbank, 2023 - mdpi.com
Sn(IV)-porphyrin complex with trans-dihydroxo axial-ligands and 2-pyridyl peripheral substituents, namely (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) was …
Number of citations: 0 www.mdpi.com
JCA Chaves, CG dos Santos… - … and Some Current …, 2017 - books.google.com
Porphyrins are tetrapyrrole macrocycles that can coordinate transition metalions such as iron, cobalt and magnesium and are able to perform a diversity of functions and applications. In …
Number of citations: 7 books.google.com
JS Rebouças, I Spasojević, I Batinić-Haberle - JBIC Journal of Biological …, 2008 - Springer
Superoxide is involved in a plethora of pathological and physiological processes via oxidative stress and/or signal transduction pathways. Superoxide dismutase (SOD) mimics have, …
Number of citations: 104 link.springer.com
R Kachadourian, I Batinić-Haberle… - Inorganic Chemistry, 1999 - ACS Publications
Manganese(III) β-mono-, di-, tri-, and tetrachloro-5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin (MnCl x TE-2-PyP 5+ , with x from 1 to 4) were prepared through β-chlorination of 5,…
Number of citations: 85 pubs.acs.org
G de Freitas Silva, DC da Silva, AS Guimaraes… - Journal of Molecular …, 2007 - Elsevier
The synthesis of 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(3-pyridyl)porphyrinatomanganese(II) (Mn(II)Br 8 T3PyP), a new compound, is described along with some of its …
Number of citations: 35 www.sciencedirect.com
Y Iamamoto, OA Serra, YM Idemori - Journal of inorganic biochemistry, 1994 - Elsevier
Cyclohexane hydroxylation, using iodosylbenzene as oxygen donor was catalyzed by iron(III) 5,10,15,20-tetrakis(tetradecyl-2-pyridyl)porphyrin chloride ((FeTTD2PyP)Cl 5 ). The long …
Number of citations: 19 www.sciencedirect.com
SC Zimmerman, I Zharov, MS Wendland… - Journal of the …, 2003 - ACS Publications
Synthetic hosts capable of binding porphyrins have been produced by a mixed-covalent-noncovalent imprinting process wherein a single binding site is created within cross-linked …
Number of citations: 174 pubs.acs.org
L Benov, I Batinic-Haberle - Free Radical Research, 2005 - Taylor & Francis
Enhanced oxidative stress due to hyperglycemia has been implicated in diabetic complications and is considered a major cause of cell and tissue damage. The aim of the present study …
Number of citations: 49 www.tandfonline.com
I Batinić-Haberle, I Spasojević, P Hambright… - Inorganic …, 1999 - ACS Publications
The log k cat values for the dismutation of O 2 • - by a series of monohydroxoiron(III) and aquamanganese(III) porphyrins, including ortho, meta, and para isomers of 5,10,15,20-tetrakis(N…
Number of citations: 309 pubs.acs.org
I Khan, I Batinic-Haberle, LT Benov - Redox Report, 2009 - Taylor & Francis
Increased expression of Na + /H + exchanger (NHE) and Na + ,K + -ATPase activity have been demonstrated in diabetic nephropathy and are implicated in the development of …
Number of citations: 21 www.tandfonline.com

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